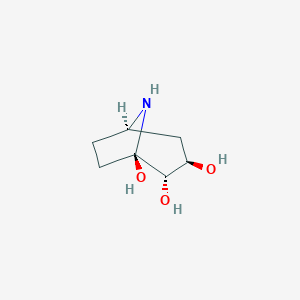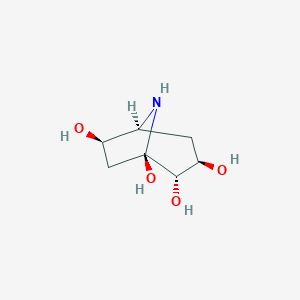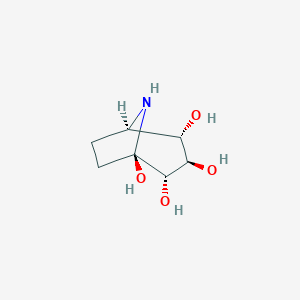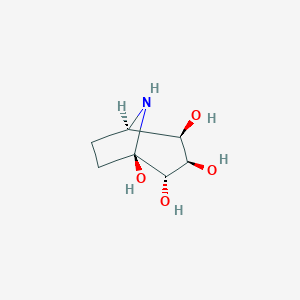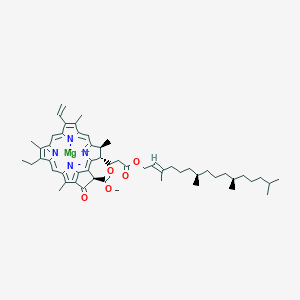
Chlorophyll
Vue d'ensemble
Description
Chlorophyll is a green pigment found in the chloroplasts of higher plants and in the cells of photosynthetic microorganisms, which is primarily involved in absorbing light energy for photosynthesis . It is a molecule produced by plants, algae, and cyanobacteria which aids in the conversion of light energy into chemical bonds .
Synthesis Analysis
Chlorophyll a fluorescence (ChF) signal analysis has become a widely used and rapid, non-invasive technique to study the photosynthetic process under stress conditions . The Chl biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes .Molecular Structure Analysis
The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis
Chlorophyll fluorescence analysis is a commonly used technique in plant physiology. The sensitivity of PSII activity to abiotic and biotic factors has made this a key technique not only for understanding the photosynthetic mechanisms but also as a broader indicator of how plants respond to environmental change .Physical And Chemical Properties Analysis
Chlorophyll is a derivative of porphyrin. The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Applications De Recherche Scientifique
-
Organic Syntheses
- Field : Organic & Biomolecular Chemistry
- Application : Chlorophyll, the principal photoacceptor of green plants, has been utilized as an efficient organo-photocatalyst in several organic syntheses .
- Methods : The photophysical and electrochemical properties of chlorophyll are used to effect different organic transformations .
- Results : The inexpensive, ubiquitous nature of chlorophyll endorses it as an appealing green alternative to transition metal photocatalysts .
-
Health Benefits
- Field : Health Sciences
- Application : Chlorophylls and their derivatives possess therapeutic properties .
- Methods : These bioactive molecules exhibit a wide range of beneficial effects, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities .
- Results : Recent studies have shed light on the potential benefits of chlorophyllin as a chemopreventive agent .
-
Photosynthetic Performance Analysis
- Field : Plant Biology
- Application : Chlorophyll fluorescence is widely used to examine photosynthetic performance in algae and plants .
- Methods : It is a non-invasive analysis that permits to assess photosynthetic performance in vivo .
- Results : This method provides insights into the health and efficiency of the photosynthetic process .
-
Stress Detection in Plants
- Field : Plant Biology
- Application : Chlorophyll fluorescence has become a powerful tool in plant photosynthesis research and stress detection .
- Methods : It is considered a rapid, highly sensitive and non-invasive probe of photosynthetic activity .
- Results : This method allows for the detection of stress in plants by observing changes in photosynthetic activity .
-
Ecology and Environmental Monitoring
- Field : Ecology
- Application : Chlorophyll sensors are used in ecological studies to monitor the health of plant communities and assess the impact of environmental changes .
- Methods : These sensors provide insights into the photosynthetic activity of terrestrial and aquatic ecosystems .
- Results : The data collected from these sensors can be used to monitor ecosystem health and track changes over time .
-
Photodynamic Therapy
- Field : Medical Sciences
- Application : Chlorophyll derivatives have been used as photosensitizers in photodynamic therapy for cancer treatment .
- Methods : The photosensitizer is introduced into the body and it accumulates more in cancer cells than in normal cells. When exposed to a specific wavelength of light, the photosensitizer produces a form of oxygen that kills nearby cells .
- Results : This method has shown promising results in the treatment of certain types of cancer .
-
Food Industry
- Field : Food Science and Technology
- Application : Chlorophyll is used as a natural colorant in the food industry .
- Methods : It is used to give a green color to certain foods and beverages .
- Results : The use of natural colorants like chlorophyll is preferred over synthetic ones due to health concerns .
-
Cosmetics
- Field : Cosmetic Science
- Application : Chlorophyll is used in various cosmetic products due to its antioxidant and anti-inflammatory properties .
- Methods : It is used in creams, lotions, and other skincare products .
- Results : Products containing chlorophyll can help improve skin health and appearance .
-
Environmental Pollutants Assessment
- Field : Environmental Science
- Application : Chlorophyll a fluorescence is used for the assessment of environmental pollutants .
- Methods : This technique is used to reveal the presence of some hazardous toxicants widely spread in the environment, such as herbicides, pesticides, and heavy metals .
- Results : The responses vary in a concentration-dependent manner, providing a way to measure the concentration of these dangerous substances .
-
Energy Production
- Field : Energy Science
- Application : Chlorophyll fluorescence measurements are used to estimate light use efficiency over larger scales to calculate photosynthetic rate and thereby gross primary production of entire forests or other natural ecosystems .
- Methods : Large-scale chlorophyll fluorescence measurements allow scientists to overcome the challenge of estimating light use efficiency over larger scales .
- Results : This method provides a way to calculate the photosynthetic rate and thereby gross primary production of entire forests or other natural ecosystems .
-
Ecotoxicological Effects Monitoring
- Field : Ecotoxicology
- Application : Chlorophyll fluorescence is used for monitoring ecotoxicological effects of heavy metal pollution in soil, air pollutants, and herbicides .
- Methods : Chlorophyll fluorescence measurements at small and large scales are used for a wide range of applications in agriculture, forestry, ecological studies, and climate change action .
- Results : This method provides a way to monitor the ecotoxicological effects of various pollutants .
Safety And Hazards
Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done. According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .
Orientations Futures
Propriétés
IUPAC Name |
magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHDLDRLWWWCB-AENOIHSZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18025-08-6 | |
| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
893.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy blue-black solid; [Merck Index], Solid | |
| Record name | Chlorophyll a | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12947 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorophyll a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chlorophyll a | |
CAS RN |
479-61-8 | |
| Record name | Chlorophyll a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorophyll a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 120 °C | |
| Record name | Chlorophyll a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









